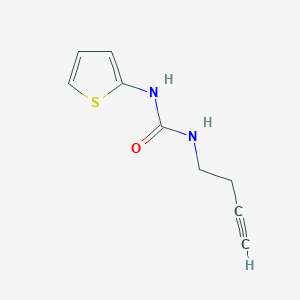
3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(But-3-yn-1-yl)-1-(thiophen-2-yl)urea, also known as BTU, is a synthetic organic compound that has been widely studied for its various applications in scientific research. BTU is a colorless, crystalline solid that is soluble in water and alcohols. It has a molecular weight of 166.23 g/mol and a melting point of 164-167 °C. BTU is a highly versatile compound that is used in a variety of scientific research applications, including organic synthesis, drug delivery, and biochemistry.
Mecanismo De Acción
3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea is believed to act as an inhibitor of enzymes and other proteins involved in various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other bioactive lipids. Additionally, 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea has been shown to inhibit the activity of enzymes involved in the metabolism of nucleic acids and proteins.
Biochemical and Physiological Effects
3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea can inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other bioactive lipids. Additionally, 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea has been shown to inhibit the activity of enzymes involved in the metabolism of nucleic acids and proteins. In vivo studies have demonstrated that 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea can reduce inflammation, improve glucose tolerance, and reduce liver damage in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea in lab experiments include its low cost, ease of synthesis, and versatility. Additionally, 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea is a relatively non-toxic compound and is relatively stable at room temperature. The main limitation of using 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea in lab experiments is its low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
Future research on 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea could focus on its use as a drug delivery system, as it has already been shown to be effective in this application. Additionally, further research could focus on the development of new synthetic methods for the preparation of 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea and other related compounds. Additionally, further research could explore the potential of 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea as a therapeutic agent, as it has already been shown to have anti-inflammatory and glucose-lowering effects in animal models. Finally, further research could focus on the potential of 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea to inhibit the activity of enzymes involved in the synthesis of bioactive lipids and nucleic acids.
Métodos De Síntesis
3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea is synthesized through a two-step process. The first step involves the reaction of 1-bromo-3-butyn-1-ol with thiophen-2-yl isocyanate to form the intermediate 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea. The second step involves the hydrolysis of the intermediate to form the desired product, 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea.
Aplicaciones Científicas De Investigación
3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea is widely used in scientific research due to its versatile properties. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in drug delivery systems and as a building block for peptide synthesis. Additionally, 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea has been used in biochemistry and molecular biology research to study the mechanisms of action of various compounds.
Propiedades
IUPAC Name |
1-but-3-ynyl-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-2-3-6-10-9(12)11-8-5-4-7-13-8/h1,4-5,7H,3,6H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIQTSHPKUXBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)NC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-3-yn-1-yl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6495849.png)
![3,4-dichloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6495852.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495853.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B6495865.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide](/img/structure/B6495870.png)
![2-bromo-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B6495873.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B6495877.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495888.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6495900.png)
![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B6495902.png)
![N-(2,4-dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6495916.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6495923.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B6495927.png)